5-(3-Thienyl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

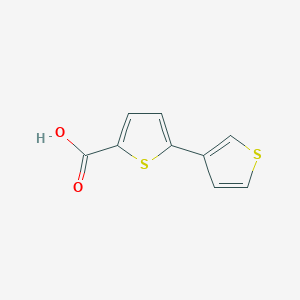

5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. The compound has the molecular formula C9H6O2S2 and a molecular weight of 210.27 g/mol .

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This could potentially alter the function of its targets .

Biochemical Pathways

Thiophene derivatives are known to be involved in various chemical reactions, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may have multiple cellular and molecular impacts .

Action Environment

The chemical properties of thiophene derivatives suggest that factors such as ph and temperature could potentially affect their stability and activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings . Additionally, the Fiesselmann and Hinsberg syntheses are also notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthetic routes that are optimized for yield and efficiency. These methods may include catalytic processes, such as palladium-catalyzed cross-coupling reactions, which allow for the formation of thiophene rings with high regioselectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Thienyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Brominated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

5-(3-Thienyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

5-Bromo-2-thiophenecarboxylic acid: A brominated derivative with enhanced reactivity in substitution reactions.

2,5-Dimethylthiophene: A methyl-substituted thiophene with different electronic properties.

Uniqueness

5-(3-Thienyl)thiophene-2-carboxylic acid is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it suitable for applications in organic electronics and material science. Its carboxylic acid group also provides a functional handle for further chemical modifications, making it a versatile building block in synthetic chemistry .

Activité Biologique

5-(3-Thienyl)thiophene-2-carboxylic acid (CAS No. 60141-31-3) is a compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 210.27 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring system substituted with a thienyl group, which contributes to its unique electronic properties and biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

- Carboxylation of Thiophene Derivatives : Utilizing reagents such as carbon dioxide in the presence of bases like cesium carbonate in dimethyl sulfoxide (DMSO) under controlled conditions.

- Stille Coupling Reactions : This method involves coupling thiophene derivatives with organotin compounds to achieve the desired product efficiently.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study demonstrated that derivatives of thiophene compounds, including this compound, show significant antimicrobial properties against various pathogens. The structure-dependent activity against Gram-positive bacteria has been particularly noted, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

In vitro studies have highlighted the anticancer activity of this compound against various cancer cell lines. For example, it has been tested against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the cells. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further drug development.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Significant | |

| Anticancer | A549 Cells | IC50 = 63.4 µM | |

| Enzyme Inhibition | Various Enzymes | Variable |

Detailed Research Findings

- Antimicrobial Studies : The compound demonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating potent activity compared to standard antibiotics.

- Anticancer Mechanisms : In A549 cells, treatment with this compound resulted in significant cytotoxicity, reducing cell viability by over 60% at concentrations around 100 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

- Enzyme Interaction Studies : Preliminary investigations into enzyme inhibition suggest that this compound may interact with key metabolic enzymes, potentially altering metabolic pathways relevant to cancer cell growth and survival .

Propriétés

IUPAC Name |

5-thiophen-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWQKDXTFZYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366013 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60141-31-3 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.